4'-O-Benzyloxy(3S,4S)-Ezetimibe
Description
The Role of Protected Intermediates in Total Synthesis Campaigns
Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, often involves multi-step reaction sequences. Many organic molecules have multiple reactive sites, known as functional groups. To prevent these groups from undergoing unwanted reactions while another part of the molecule is being modified, chemists employ a strategy using "protecting groups".
A protecting group is temporarily attached to a functional group to render it inert. After the desired transformations are complete, the protecting group is removed to restore the original functionality. This strategy is fundamental in achieving high yields and purity in complex syntheses. acs.org
In the synthesis of ezetimibe (B1671841) and its derivatives, the phenolic hydroxyl group at the 4-position of the C-4 phenyl ring is often protected. mdpi.com A common choice for this is the benzyl (B1604629) group, forming a benzyl ether. synthinkchemicals.com This creates intermediates such as (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, also known as 4'-O-Benzyloxy Ezetimibe. synthinkchemicals.comlgcstandards.comgoogle.com The benzyl group is stable under many reaction conditions but can be selectively removed later in the synthesis, typically through hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final active pharmaceutical ingredient. google.com This protection strategy prevents unwanted side reactions of the acidic phenol (B47542) proton and allows for specific modifications elsewhere in the molecule.
Defining the Stereochemical Challenge in Ezetimibe and its Derivatives
The chemical structure of ezetimibe presents a significant stereochemical challenge as it contains three chiral centers. science24.com This gives rise to a total of eight possible stereoisomers (2³=8). However, only one of these isomers possesses the desired therapeutic activity of inhibiting cholesterol absorption. science24.comnih.gov The biologically active form of ezetimibe has a specific (3R,4S) configuration for the two stereocenters on the azetidinone ring and an (S) configuration for the stereocenter on the 3-hydroxypropyl side chain. google.com
Achieving this precise stereochemistry is a major hurdle in the synthesis of ezetimibe. science24.com The relative and absolute configuration of these centers must be strictly controlled throughout the manufacturing process. Poor stereochemical control can lead to the formation of undesired diastereomers, such as "iso-ezetimibe," which has an (R,R,S) configuration. science24.com These process-related impurities can be very difficult to separate from the final product due to similar physical properties, necessitating highly precise and often complex purification methods. science24.comnih.gov Therefore, developing synthetic routes that are highly diastereoselective and enantioselective is crucial for the efficient and pure production of ezetimibe. nih.gov
Scope of 4'-O-Benzyloxy(3S,4S)-Ezetimibe as a Key Synthetic Precursor
Within the complex landscape of ezetimibe synthesis, various stereoisomers of its intermediates are encountered. One such compound is this compound. This molecule is a stereoisomer of the main protected ezetimibe intermediate, differing in the stereochemistry at the C-3 position of the azetidinone ring, having a (3S,4S) configuration instead of the desired (3R,4S).
While not on the direct pathway to the final, biologically active ezetimibe, this compound is a significant compound in this synthetic field. It can be formed as an isomeric impurity during non-selective synthetic steps. Its presence necessitates robust analytical methods to detect and quantify it, ensuring the stereochemical purity of the final drug substance.
Furthermore, this specific isomer serves as a valuable reference standard for impurity profiling in regulatory filings. synthinkchemicals.com The study of such isomers can also provide insights into the structure-activity relationships of ezetimibe analogs and can be used in the development of alternative synthetic strategies or novel derivatives with different pharmacological profiles. nih.gov The synthesis and characterization of specific isomers like this compound are therefore essential for a comprehensive understanding and control of the ezetimibe manufacturing process.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYVFYMGVLFXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Approaches to the Construction of 4 O Benzyloxy 3s,4s Ezetimibe Core and Side Chain
Formation of the Azetidinone Ring with Defined Stereochemistry
The 2-azetidinone, or β-lactam, ring is the central structural feature of Ezetimibe (B1671841). Its synthesis with the correct (3S,4S) stereochemistry is a critical challenge. Various synthetic strategies have been developed to achieve this, broadly categorized into cycloaddition reactions and enolate condensation pathways.
Cycloaddition Reactions in β-Lactam Synthesis
Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the construction of four-membered rings. In the context of β-lactam synthesis, these reactions involve the combination of a ketene (B1206846) or ketene equivalent with an imine. mdpi.com
One sophisticated approach to forming the azetidinone ring involves the 1,3-dipolar cycloaddition of nitrones with alkenes, which can be catalyzed by Lewis acids to control stereoselectivity. clockss.orgrsc.orgrsc.org This reaction initially forms an isoxazolidine (B1194047) ring, which can then be rearranged to the desired β-lactam. The use of chiral Lewis acids can induce enantioselectivity, providing a pathway to specific stereoisomers. clockss.orgyoutube.com The stereochemical outcome of these cycloadditions is highly dependent on the nature of the Lewis acid catalyst employed. clockss.org For instance, the reaction of a nitrone with an enol ether can yield different diastereomers depending on whether a catalyst like trimethylaluminum (B3029685) (AlMe3) or diethylaluminum chloride (Et2AlCl) is used. clockss.org
This method offers a high degree of control over the creation of multiple contiguous stereocenters in a single step. clockss.org The resulting isoxazolidines can undergo reductive ring-opening to yield β-amino alcohols, which are versatile intermediates for further transformations. clockss.orgyoutube.com
The Kinugasa reaction provides a direct route to cis-substituted β-lactams from terminal alkynes and nitrones, mediated by a copper(I) catalyst. nih.govorganicreactions.orgnih.gov This reaction proceeds through a cascade involving a 1,3-dipolar cycloaddition followed by a rearrangement. organicreactions.org A formal synthesis of Ezetimibe has been described utilizing a Cu(I)-mediated Kinugasa cycloaddition/rearrangement cascade. nih.gov This key step involves the reaction of a terminal acetylene (B1199291) derived from L-glyceraldehyde acetonide with a suitable C,N-diarylnitrone, yielding an adduct with a (3R,4S) configuration at the azetidinone ring with high stereoselectivity. nih.gov
Recent studies have revisited the mechanism of the Kinugasa reaction, confirming that the initial cycloaddition is promoted by two copper ions, leading to a five-membered ring intermediate that undergoes a rapid and irreversible cycloreversion to form an imine and a dicopper-ketenyl intermediate. acs.org This deeper mechanistic understanding can aid in optimizing reaction conditions for improved yields and selectivity.
Table 1: Comparison of Cycloaddition Methodologies
| Feature | Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition | Transition Metal-Mediated Kinugasa Reaction |
| Reactants | Nitrone, Alkene | Nitrone, Terminal Alkyne |
| Catalyst | Lewis Acid (e.g., AlMe3, Et2AlCl) | Copper(I) |
| Initial Product | Isoxazolidine | cis-β-Lactam |
| Key Advantage | Control over multiple stereocenters | Direct formation of β-lactam ring |
| Application to Ezetimibe Synthesis | Potential for stereocontrolled formation of β-amino alcohol precursors | Demonstrated formal synthesis of Ezetimibe intermediate |
Enolate Condensation and Intramolecular Cyclization Pathways
An alternative and widely employed strategy for constructing the azetidinone ring involves the condensation of an enolate with an imine, followed by intramolecular cyclization. This approach often utilizes chiral auxiliaries to direct the stereochemical outcome of the condensation step.
The use of chiral auxiliaries, such as the Evans oxazolidinones, is a cornerstone of asymmetric synthesis. wikipedia.org In the context of Ezetimibe synthesis, (S)-4-phenyl-2-oxazolidinone has proven to be a highly effective chiral auxiliary. rhhz.netgoogle.com The synthesis typically begins with the acylation of the chiral auxiliary. wikipedia.org
A crucial step in a known commercial synthesis of Ezetimibe involves the titanium(IV)-catalyzed Mannich-type reaction between the titanium enolate of an (S)-4-phenyl-2-oxazolidinone-derived acyl moiety and an imine. rhhz.net Specifically, the condensation of the oxazolidinone derivative with N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline in the presence of TiCl4 and Ti(OiPr)4 delivers the key β-amino acid derivative with high diastereoselectivity. rhhz.net This intermediate possesses the necessary stereochemistry for the subsequent cyclization to form the desired (3S,4S)-azetidinone ring. The chiral auxiliary is then cleaved and can be recovered for reuse. google.com
The impressive stereodirecting power of (S)-4-phenyl-2-oxazolidinone is a key factor in the efficiency of this route. rhhz.net It is noteworthy that the presence of even trace amounts of the enantiomeric (R)-4-phenyl-2-oxazolidinone can lead to the formation of undesired stereoisomers. rhhz.net
Stereoselective Introduction of the 3-(4-Fluorophenyl)-3-hydroxypropyl Moiety
With the azetidinone core in hand, the next critical step is the stereoselective installation of the 3-(4-fluorophenyl)-3-hydroxypropyl side chain at the C3 position. The (S)-configuration of the hydroxyl group in this side chain is crucial for the biological activity of Ezetimibe.
One established method involves the enantioselective reduction of a ketone precursor. For instance, a 3-acyl-azetidinone intermediate can be reduced to the corresponding secondary alcohol. The use of chiral reducing agents, such as a borane (B79455) dimethylsulfide complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), can achieve high enantioselectivity, favoring the formation of the (S)-alcohol. rhhz.net
An alternative approach involves building the side chain with the desired stereochemistry before attaching it to the azetidinone ring. This can be achieved through various asymmetric synthesis techniques. For example, a chiral auxiliary can be used to direct the synthesis of a suitable butanoic acid derivative, which is then coupled to the azetidinone precursor. rhhz.net
A patent describes the synthesis of (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one. google.com In this process, a precursor containing the complete side chain is cyclized. The final step to obtain Ezetimibe involves the deprotection of the benzyloxy group on the phenyl ring at the C4 position. google.com
Asymmetric Reduction of Ketone Precursors
A pivotal step in many synthetic routes to Ezetimibe and its protected precursors is the stereoselective reduction of a ketone to form a chiral alcohol. This transformation establishes one of the key stereocenters in the molecule. Both chiral catalysis and biocatalytic methods have been effectively employed to achieve high stereoselectivity.
Table 1: Key Features of CBS-Catalyzed Reduction in Ezetimibe Synthesis
| Catalyst | Reagent | Key Advantage | Application |
| (R)-2-Methyl-CBS-oxazaborolidine | Borane-THF or Borane-DMS | High enantioselectivity | Forms a key chiral alcohol intermediate |
Biocatalysis offers an alternative, environmentally friendly approach to achieving high stereocontrol. Specific microorganisms and enzymes can catalyze reductions with exceptional selectivity. In the context of Ezetimibe synthesis, whole-cell fermentation processes utilizing microorganisms such as Rhodococcus fascians have been disclosed. google.com These microorganisms are capable of the stereoselective reduction of a ketone precursor, specifically 1-(4-fluorophenyl)-3(R)-[3-oxo-3-(4-fluorophenyl)propyl)]-4(S)-(4-hydroxyphenyl)-2-azetidinone, to the corresponding desired (S)-hydroxy product. google.com While the search results specifically mention this for the unprotected phenol (B47542), the principle is directly applicable to the benzyloxy-protected analogue. This microbial reduction provides a direct route to the required stereoisomer. google.com
Table 2: Biocatalysts in Ezetimibe Synthesis
| Biocatalyst | Transformation | Substrate Type |
| Rhodococcus fascians | Stereoselective ketone reduction | Azetidinone ketone precursor |
| Ketoreductases | Stereoselective ketone reduction | Protected Ezetimibe ketone analogues |
Iterative Approaches to Carbon Chain Elongation
Nature employs several methods for the stepwise elongation of carbon chains, such as in the biosynthesis of fatty acids and polyketides. nih.gov In synthetic chemistry, analogous iterative approaches can be valuable for building side chains. One such method involves a synthetic recursive "+1" pathway, where enzymes involved in leucine (B10760876) biosynthesis are engineered to extend the carbon chain of 2-ketoacids. nih.gov This engineered pathway can recursively catalyze multiple elongation cycles. nih.gov Although not explicitly reported for the synthesis of the 4'-O-Benzyloxy(3S,4S)-Ezetimibe side chain, this iterative biological strategy represents a potential pathway for constructing the three-carbon propyl linker by adding one carbon at a time, offering a high degree of control over the chain length.
Implementation of the Benzyloxy Protecting Group in Ezetimibe Synthesis
The phenolic hydroxyl group at the 4'-position of the C4-aryl ring is a common site for protection during the synthesis of Ezetimibe. The benzyloxy group serves as a robust protecting group that can be removed in the final stages of the synthesis.
Methodologies for O-Benzylation of Phenolic Hydroxyls
The introduction of the benzyl (B1604629) ether protecting group on the phenolic hydroxyl is a critical step in synthesizing this compound. This is often accomplished early in the synthetic sequence. One reported route utilizes N-(4-fluorophenyl)-4-benzyloxy benzene (B151609) methylene (B1212753) amine as a starting material. google.com In this strategy, the phenolic oxygen is already protected as a benzyl ether before the construction of the azetidinone ring. This protected imine is then reacted with an appropriate partner, such as (4S)-hydroxyl tetrahydrofuran-2-ketone, to form the β-lactam core, carrying the benzyloxy group through the synthetic sequence. google.com This ensures the hydroxyl group does not interfere with subsequent reactions, such as those involving strong bases or organometallic reagents, until its deprotection is desired to yield the final active pharmaceutical ingredient.
Selective Deprotection Strategies in the Final Stages of Synthesis
The terminal step in the synthesis of Ezetimibe involves the selective deprotection of the 4'-hydroxyl group. This crucial stage requires the cleavage of the benzyl ether in the intermediate, this compound, to yield the final active pharmaceutical ingredient. The choice of deprotection strategy is critical to ensure a high yield and purity of the final product, without affecting other functional groups within the complex molecule. The most common and industrially applied method for this transformation is catalytic hydrogenation.
The primary method for the debenzylation of this compound is catalytic hydrogenation, which involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of hydrogen gas. google.comjk-sci.com This process, a form of hydrogenolysis, cleaves the benzyl C-O bond, liberating the desired phenol (Ezetimibe) and generating toluene (B28343) as a byproduct. jk-sci.com The reaction is typically carried out in a suitable organic solvent, such as methanol (B129727) or isopropanol. google.comgoogle.com
A significant challenge in this step can be the potential for catalyst poisoning. google.com Traces of sulfur-containing compounds, which may originate from reagents like borane dimethyl sulfide (B99878) (DMS) used in earlier reduction steps, can contaminate the benzyloxy intermediate. These sulfur derivatives can deactivate, or "poison," the palladium catalyst, leading to incomplete reactions or requiring a much larger quantity of the expensive catalyst. google.com To mitigate this, purification protocols have been developed, such as washing the organic phase containing the benzylated intermediate with a base or treating it with charcoal prior to the hydrogenation step. These pretreatments effectively remove the sulfur-based impurities, ensuring the efficiency of the catalyst. google.com
Catalytic transfer hydrogenation offers a milder alternative to using pressurized hydrogen gas. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method employs a hydrogen donor molecule in conjunction with the palladium catalyst. Various hydrogen donors can be utilized, including formic acid, ammonium (B1175870) formate, cyclohexene, or 2-propanol. jk-sci.comorganic-chemistry.orgrsc.org The transfer of hydrogen from the donor to the substrate is mediated by the catalyst, achieving the debenzylation under often less stringent conditions than direct hydrogenation. organic-chemistry.org This can be particularly advantageous when dealing with substrates that might have other reducible functional groups sensitive to high-pressure hydrogenation. organic-chemistry.org
While catalytic hydrogenation is the most widely documented method for this specific transformation, other general methods for benzyl ether cleavage exist, such as using strong acids or oxidative conditions. organic-chemistry.orgorganic-chemistry.org However, these methods are less favored for the final step of Ezetimibe synthesis due to the potential for side reactions and degradation of the sensitive β-lactam core of the molecule. The selectivity and mildness of catalytic hydrogenation make it the superior choice for industrial production.
The following tables summarize representative conditions and findings for the deprotection of this compound.
Table 1: Catalytic Hydrogenation Conditions for Ezetimibe Synthesis
| Parameter | Condition | Source |
| Starting Material | This compound | google.com |
| Catalyst | 5% Palladium on Carbon (Pd/C) | google.com |
| Solvent | Isopropanol | google.com |
| Temperature | 45-50 °C | google.com |
| Pressure | Hydrogen pressure | google.com |
| Reaction Time | 3 hours | google.com |
| Yield | Not specified directly for recrystallized product | google.com |
| Purity (HPLC) | 99.56% | google.com |
Table 2: Alternative Catalytic Hydrogenation for Ezetimibe Synthesis
| Parameter | Condition | Source |
| Starting Material | This compound (Compound M2) | google.com |
| Catalyst | Palladium on Carbon (Pd/C) | google.com |
| Solvent | Methanol | google.com |
| Temperature | Room Temperature | google.com |
| Hydrogen Source | Balloon Hydrogen | google.com |
| Post-treatment | Crystallization from Isopropanol | google.com |
| Yield | 90% | google.com |
| Purity (Chemical) | 99% | google.com |
| Purity (Chiral) | 99% | google.com |
Innovations and Future Perspectives in Protected Ezetimibe Precursor Research
Development of Sustainable Synthetic Methodologies
The pharmaceutical industry is increasingly embracing sustainable practices to minimize its environmental footprint. This paradigm shift is evident in the ongoing efforts to develop greener synthetic routes for essential intermediates like 4'-O-Benzyloxy(3S,4S)-Ezetimibe.
Application of Green Chemistry Principles to Intermediate Synthesis
The principles of green chemistry offer a framework for designing more environmentally benign chemical processes. nih.govwjpmr.com In the context of synthesizing this compound and related intermediates, these principles are being applied to reduce waste, improve atom economy, and utilize safer solvents and reagents. wjpmr.com
One key aspect is the move towards more efficient catalytic processes, which minimize the use of stoichiometric reagents that generate significant waste. For instance, research has focused on optimizing reaction conditions to improve yields and reduce the formation of byproducts. researchgate.net The use of greener solvents, such as water or other environmentally friendly options, is also a key consideration in making the synthesis more sustainable. mdpi.com
| Green Chemistry Principle | Application in Ezetimibe (B1671841) Intermediate Synthesis |
| Waste Prevention | Optimizing reactions to maximize yield and minimize byproduct formation. researchgate.net |
| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. |
| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. researchgate.net |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or recyclable solvents. mdpi.com |
| Reduction of Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and associated waste. |
Enzyme Engineering for Enhanced Chemo-, Regio-, and Stereoselectivity
Biocatalysis has emerged as a powerful tool in pharmaceutical synthesis, offering high selectivity under mild reaction conditions. nih.govresearchgate.net In the synthesis of Ezetimibe intermediates, enzymes, particularly ketoreductases (KREDs), play a pivotal role in establishing the correct stereochemistry of the hydroxyl group in the side chain. nih.govgoogle.comresearchgate.net
The use of dual-enzyme systems, where one enzyme catalyzes the desired transformation and another regenerates the necessary cofactor (like NADPH or NADH), further enhances the sustainability of the process by avoiding the use of stoichiometric amounts of expensive cofactors. nih.gov Research has demonstrated the successful application of a carbonyl reductase coupled with a glucose dehydrogenase for the synthesis of a key chiral intermediate of Ezetimibe, achieving high conversion and diastereomeric excess. nih.gov
| Enzyme/Enzyme Class | Application in Ezetimibe Intermediate Synthesis | Key Findings |
| Ketoreductases (KREDs) | Stereoselective reduction of a ketone precursor to the corresponding chiral alcohol. google.comgoogle.com | Engineered KREDs exhibit high stereoselectivity and efficiency in producing the desired (S)-alcohol intermediate. google.com |
| Carbonyl Reductase (CBR) | Synthesis of the chiral side chain intermediate (S)-ET-5. nih.gov | A dual-enzyme system with glucose dehydrogenase for cofactor regeneration achieved 99.1% conversion and >99% de. nih.gov |
| Lipases | Kinetic resolution of racemic intermediates. researchgate.net | Lipase B from Candida antarctica (CAL-B) is widely used for the resolution of chiral alcohols and esters. researchgate.net |
Mechanistic Studies and Computational Modeling in Stereoselective Transformations
A deep understanding of reaction mechanisms is fundamental to the development of highly efficient and stereoselective synthetic methods. In the synthesis of this compound, the formation of the β-lactam ring and the establishment of the correct stereochemistry at the C3 and C4 positions are critical transformations.
Mechanistic studies often involve a combination of experimental techniques and computational modeling. For the synthesis of Ezetimibe analogues, domino reactions involving stereoselective rearrangements have been investigated. mdpi.comresearchgate.netnih.gov These studies provide insights into the factors controlling the stereochemical outcome of the reactions. For instance, the use of chiral lithium amides has been shown to induce high diastereoselectivity in the addition to α,β-unsaturated esters, a key step in building the side chain. mdpi.comresearchgate.netnih.gov
Computational modeling, such as pharmacophore studies and molecular docking, can be used to understand the interactions between reactants and catalysts and to predict the stereochemical outcome of a reaction. mdpi.comresearchgate.netnih.govnih.gov In the context of Ezetimibe analogues, ligand-based pharmacophore modeling has been used to design new compounds with potential cholesterol absorption inhibitory activity. mdpi.comresearchgate.netnih.govnih.gov Such computational approaches can accelerate the discovery and optimization of new synthetic routes by providing a rational basis for experimental design. The cycloaddition reaction to form the β-lactam ring is a key step, and its stereoselectivity is often controlled by the use of chiral auxiliaries or catalysts. researchgate.netacs.orgnih.gov Mechanistic investigations have highlighted the importance of a rigid transition state in controlling the formation of the desired stereoisomers. acs.orgnih.gov
Evolution of Synthetic Strategies for Chiral Pharmaceutical Intermediates
The synthesis of chiral pharmaceutical intermediates like this compound has evolved significantly over time, driven by the need for more efficient, scalable, and sustainable processes. Early synthetic strategies often involved lengthy reaction sequences with multiple protection and deprotection steps.
A notable evolution is the increasing use of catalytic asymmetric methods, which can directly generate the desired stereoisomers with high enantiomeric excess, thus avoiding the need for chiral resolution of racemic mixtures. bohrium.com Continuous flow chemistry is another emerging technology that offers significant advantages for the synthesis of chiral APIs and their intermediates, including improved reaction control, enhanced safety, and potential for automation. bohrium.comrsc.org The application of continuous flow processes to the synthesis of Ezetimibe intermediates has the potential to further improve the efficiency and sustainability of its production.
The development of novel synthetic methods for the construction of the azetidinone ring, the core structure of Ezetimibe, remains an active area of research. These efforts are crucial for the continued supply of this important class of cholesterol-lowering drugs and for the discovery of new therapeutic agents with improved properties.
Q & A
Advanced Research Question
- Chiral Resolution : Use preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol, 85:15) to isolate (3S,4S) from (3R,4R) .
- Crystallization-Induced Diastereomer Resolution : Convert enantiomers to diastereomeric salts (e.g., with tartaric acid) for selective crystallization .
- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
How are reference standards for this compound validated in compliance with pharmacopeial guidelines?
Basic Research Question
Reference standards require:
- Purity : ≥98% by HPLC (area normalization) and elemental analysis (C, H, N ±0.4%) .
- Identity : FTIR (C=O stretch at ~1750 cm⁻¹), NMR (δ 7.2–7.4 ppm for benzyl protons), and HRMS (m/z 499.5478 [M+H]⁺) .
- Stability : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) testing per ICH Q2(R1) .
What are the environmental and safety considerations for handling this compound in laboratory settings?
Basic Research Question
- Waste Management : Avoid environmental release; incinerate solvents (methanol, acetonitrile) via licensed facilities .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of benzyl chloride derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
